molecular formula C5H8N2O3 B1360120 Nitrosoproline CAS No. 2571-28-0

Nitrosoproline

Cat. No.: B1360120
CAS No.: 2571-28-0
M. Wt: 144.13 g/mol
InChI Key: WLKPHJWEIIAIFW-UHFFFAOYSA-N
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Description

Nitrosoproline, also known as 1-nitroso-L-proline, is a nitroso derivative of the amino acid proline. It is formed endogenously in the human body from proline and nitrite. This compound has been studied for its potential mutagenic and carcinogenic properties, although it is generally considered nonmutagenic and noncarcinogenic under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoproline can be synthesized through the nitrosation of proline. This process typically involves the reaction of proline with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Proline} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally follows the same principles as laboratory preparation, involving the controlled reaction of proline with nitrite in an acidic medium .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to ultraviolet radiation, leading to the formation of reactive oxygen species.

    Reduction: The compound can be reduced to proline under certain conditions.

    Substitution: this compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Ultraviolet radiation and oxygen.

    Reduction: Reducing agents such as hydrogen or metal hydrides.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Reactive oxygen species and other oxidative products.

    Reduction: Proline.

    Substitution: Various substituted proline derivatives depending on the

Properties

IUPAC Name

1-nitrosopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKPHJWEIIAIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860015
Record name 1-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2571-28-0, 7519-36-0
Record name NSC109546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-Nitrosoproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitrosoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitrosoproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041946
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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